molecular formula C9H5ClFNS B1628295 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole CAS No. 42445-38-5

2-Chloro-4-(4-fluorophenyl)-1,3-thiazole

Cat. No. B1628295
CAS RN: 42445-38-5
M. Wt: 213.66 g/mol
InChI Key: WXAGIWOTZPAABI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 2-chloro-4-fluorophenol was used in the enzymatic production of fluorocatechols . Another related compound, 2-chloro-4-fluorophenylboronic acid, was produced by reacting 2-chloro-4-fluorophenol with ethyl chlorocarbonate in an aqueous solvent .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the molecular structure of 2-chloro-4-(4-fluorophenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester was determined using single crystal X-ray diffraction studies .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, catalytic protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-chloro-4-fluorophenol has a melting point of 23 °C, a boiling point of 88 °C/4 mmHg, and a density of 1.344 g/mL at 25 °C . Another compound, 2-chloro-4’-fluoroacetophenone, has a melting point of 47-50 °C and a boiling point of 247°C .

Scientific Research Applications

Corrosion Inhibition

One application of halogen-substituted thiazole derivatives, including compounds similar to 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole, is in corrosion inhibition for mild steel in acidic environments. These derivatives have been shown to effectively inhibit the corrosion of mild steel in sulfuric acid solutions, demonstrating significant potential for industrial applications in corrosion prevention (Gong et al., 2019).

Fluorescent Probing and Imaging

Thiazole derivatives have been utilized in the development of novel fluorescent probes for imaging in living cells. These probes can reversibly detect specific ions such as Cu2+ and S2−, offering tools for biological and medical research to study cellular processes in real time (Cheng et al., 2022).

Photophysical Studies

The photophysical properties of thiazole derivatives are of significant interest. Studies have investigated the excited-state intramolecular proton transfer processes and the fluorescence emission spectra of these compounds, providing insights into their potential applications in developing advanced materials and sensors (Liang & Fang, 2021).

Antimicrobial and Antifungal Activities

Synthesized thiazole compounds, including those with chloro and fluoro substituents, have been evaluated for their antimicrobial and antifungal activities. These studies contribute to the search for new, effective compounds in combating resistant strains of bacteria and fungi, highlighting the pharmaceutical potential of thiazole derivatives (Badiger et al., 2013).

Analytical Applications

Thiazole and its derivatives have also found applications in analytical chemistry as components of fluorescent probes for sensing pH and metal cations. Their sensitivity to pH changes and selectivity towards certain metal ions make them valuable tools for environmental monitoring, bioanalytical applications, and research in chemistry (Tanaka et al., 2001).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, 4-chloro-2-fluorophenylboronic acid and 2-chloro-4-fluorophenylboronic acid are considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-chloro-4-(4-fluorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNS/c10-9-12-8(5-13-9)6-1-3-7(11)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAGIWOTZPAABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589638
Record name 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-fluorophenyl)-1,3-thiazole

CAS RN

42445-38-5
Record name 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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